NH2-PEG1-C1-Boc

Description

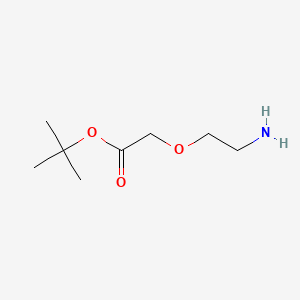

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVFRZJXVQDULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155811-37-2 | |

| Record name | tert-butyl 2-(2-aminoethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG1-C1-Boc: A Versatile Linker in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG1-C1-Boc, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate, is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and particularly, the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a free primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a Boc-protected amine, provides a versatile platform for the sequential and controlled assembly of complex molecular architectures. This guide details the chemical properties, function, and applications of this compound, providing insights into its role in modern therapeutic development.

Core Chemical and Physical Properties

This compound is a foundational building block in synthetic and medicinal chemistry. Its properties are summarized below, providing a clear overview for researchers.[1]

| Property | Value |

| CAS Number | 1155811-37-2[1][2] |

| Molecular Formula | C8H17NO3[1][2] |

| Molecular Weight | 175.23 g/mol [1][2][3] |

| IUPAC Name | tert-butyl 2-(2-aminoethoxy)acetate[1][2] |

| Synonyms | Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2CO2-Boc[1][2] |

| Appearance | White to off-white solid or viscous liquid |

| Purity | Typically >95% |

| Solubility | Soluble in a variety of organic solvents |

The Functional Anatomy of a Bifunctional Linker

The utility of this compound stems from its distinct functional moieties, each playing a critical role in its application as a linker.

-

Primary Amine (-NH2): This reactive group serves as a nucleophile, readily participating in reactions with electrophiles such as carboxylic acids (often activated as NHS esters), isocyanates, and aldehydes. This allows for the covalent attachment of the linker to a molecule of interest, for instance, a ligand for a target protein.

-

Polyethylene Glycol (PEG) Spacer (-PEG1-): The single ethylene (B1197577) glycol unit is a key component that imparts hydrophilicity to the linker and, by extension, to the final conjugate.[4] This is particularly advantageous in PROTAC design, where the overall molecule can be large and hydrophobic, leading to poor solubility and cell permeability.[5] The PEG spacer can improve these pharmacokinetic properties, enhancing bioavailability.[4]

-

Carboxylate Moiety (-C1-): The acetate (B1210297) group provides a short carbon chain.

-

Boc Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the second amine. It is stable under a wide range of reaction conditions, allowing for the selective reaction of the primary amine. The Boc group can be easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a second primary amine for subsequent conjugation steps.[6] This orthogonal reactivity is fundamental to the stepwise synthesis of heterobifunctional molecules like PROTACs.[6]

Primary Application: A Cornerstone in PROTAC Synthesis

The most prominent application of this compound is in the synthesis of PROTACs.[3][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy. It influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker, including the presence of PEG units, can significantly impact the stability and geometry of this complex.

The general workflow for utilizing this compound in PROTAC synthesis is depicted below.

This modular approach allows for the systematic variation of the target and E3 ligase ligands, facilitating the optimization of PROTAC potency and selectivity.

The signaling pathway initiated by a functional PROTAC is the Ubiquitin-Proteasome System.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Researchers should optimize these protocols for their specific molecules and reaction scales.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected PEG-conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Glass vial

-

Stir bar

Procedure:

-

Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[6]

-

Add TFA to the solution to a final concentration of 20-50% (v/v).[6] For a 50% concentration, add an equal volume of TFA to the DCM solution.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC) to confirm the disappearance of the starting material.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

Amide Coupling to a Carboxylic Acid

This protocol describes the conjugation of the free primary amine of the linker to a carboxylic acid-containing molecule.

Materials:

-

Amine-containing linker (e.g., deprotected NH2-PEG1-C1-conjugate)

-

Carboxylic acid-containing molecule

-

Amide coupling reagents (e.g., EDC/NHS or HATU/DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

-

Stir bar

-

Reaction vessel

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the anhydrous solvent in a reaction vessel.

-

Add the coupling reagents. If using EDC/NHS, add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Dissolve the amine-containing linker in the anhydrous solvent and add it to the activated carboxylic acid solution (typically 1.0 equivalent).

-

If using a coupling reagent like HATU, add 1.2 equivalents of HATU and 2.0 equivalents of a non-nucleophilic base like DIPEA to the carboxylic acid solution, followed by the addition of the amine-containing linker.

-

Allow the reaction to stir at room temperature for 2-24 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction (e.g., by adding a small amount of water).

-

Purify the final conjugate using an appropriate method, such as flash chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile tool in the synthesis of complex bioconjugates. Its well-defined structure, featuring orthogonal reactive ends and a hydrophilicity-enhancing PEG spacer, makes it particularly well-suited for the construction of PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its effective implementation in the development of novel therapeutics. The modularity it affords in the synthetic process allows researchers to fine-tune the properties of their molecules, accelerating the discovery and optimization of new drug candidates.

References

- 1. medkoo.com [medkoo.com]

- 2. tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate | Benchchem [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]

An In-depth Technical Guide to the Synthesis and Purification of NH2-PEG1-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG1-C1-Boc, chemically known as tert-butyl 2-(2-aminoethoxy)acetate (B1259841), is a heterobifunctional linker of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[6][7] The linker component of a PROTAC is crucial, as it connects the target protein ligand to the E3 ligase ligand, and its composition and length significantly influence the efficacy, solubility, and pharmacokinetic properties of the resulting molecule.[6]

This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It includes detailed experimental protocols, summarized quantitative data, and visualizations of the synthetic workflow and the relevant biological pathway to aid researchers in its application.

Synthesis and Purification Overview

The synthesis of this compound is approached via a two-step process. The first step involves the protection of the amine group of a precursor molecule, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The second key step is the deprotection of the amine to yield the final product. A common strategy involves the use of a carboxybenzyl (Cbz) protecting group for the amine, which can be selectively removed in the final step by catalytic hydrogenolysis.

Purification is critical at each stage to remove unreacted starting materials, by-products, and catalysts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying the final product and related PEGylated compounds due to its ability to separate molecules based on hydrophobicity.[8][9]

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate (Cbz-NH-PEG1-C1-Boc)

This procedure outlines the synthesis of the Cbz-protected intermediate. It is based on the alkylation of a Cbz-protected amino alcohol with tert-butyl bromoacetate (B1195939).

Materials:

-

N-Cbz-2-aminoethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyl bromoacetate

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Cbz-2-aminoethanol (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate as a pure compound.

Step 2: Synthesis of this compound via Cbz Deprotection

This protocol describes the removal of the Cbz protecting group by catalytic hydrogenolysis to yield the final product.[10][11]

Materials:

-

tert-Butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate

-

10% Palladium on carbon (Pd/C)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H2) balloon or a hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the Cbz-protected intermediate (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight of the substrate).

-

Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Reversed-phase HPLC is the recommended method for the final purification of this compound.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A suitable gradient from high aqueous content to high organic content (e.g., 5% to 95% B over 30 minutes).

-

Detection: UV at 214 nm.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm filter before injection.

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run the gradient elution to separate the product from impurities.

-

Collect fractions corresponding to the product peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its Cbz-protected intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (Post-Purification) |

| tert-Butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate | C16H23NO5 | 309.36[12] | 50-60% | >95% |

| This compound (tert-butyl 2-(2-aminoethoxy)acetate) | C8H17NO3 | 175.23[13] | 85-95% (Deprotection Step) | >98% (by HPLC) |

| Compound | Technique | Expected Data |

| tert-Butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate | 1H NMR (CDCl3) | δ 7.35 (m, 5H, Ar-H), 5.11 (s, 2H, Ar-CH2), ~5.3 (br s, 1H, NH), 4.05 (s, 2H, O-CH2-CO), 3.6-3.4 (m, 4H, O-CH2-CH2-N), 1.47 (s, 9H, C(CH3)3). |

| 13C NMR (CDCl3) | δ ~170 (C=O, ester), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~82 (C(CH3)3), ~70 (O-CH2-CO), ~68 (O-CH2-CH2-N), ~67 (Ar-CH2), ~41 (O-CH2-CH2-N), ~28 (C(CH3)3). | |

| MS (ESI+) | m/z 310.16 [M+H]+, 332.14 [M+Na]+ | |

| This compound | 1H NMR (CDCl3) | δ 4.02 (s, 2H, O-CH2-CO), 3.58 (t, 2H, O-CH2-CH2-N), 2.95 (t, 2H, O-CH2-CH2-N), 1.48 (s, 9H, C(CH3)3), ~1.5 (br s, 2H, NH2). |

| 13C NMR (CDCl3) | δ ~170 (C=O, ester), ~82 (C(CH3)3), ~72 (O-CH2-CO), ~70 (O-CH2-CH2-N), ~41 (O-CH2-CH2-N), ~28 (C(CH3)3). | |

| MS (ESI+) | m/z 176.13 [M+H]+ |

Mandatory Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTACs utilize the ubiquitin-proteasome system to degrade target proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | C22H26N2O5 | CID 68452209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate | Benchchem [benchchem.com]

- 13. Tert-butyl 2-(2-aminoethoxy)acetate | C8H17NO3 | CID 17817576 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of NH2-PEG1-C1-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of NH2-PEG1-C1-Boc, a heterobifunctional linker building block, and its role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its strategic incorporation into PROTAC design, and its influence on the efficacy of targeted protein degradation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's activity, PROTACs hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the degradation of a target protein.[2][3]

These heterobifunctional molecules consist of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5][6]

The Role of the Linker Building Block: this compound

This compound (tert-butyl 2-(2-aminoethoxy)acetate) is a PEG-based, heterobifunctional linker commonly used as a starting component in the synthesis of PROTACs.[7][8]

-

Structure: It features a single polyethylene (B3416737) glycol (PEG) unit, which imparts hydrophilicity.[7] One end is a primary amine (NH2), and the other is a Boc-protected carboxylic acid. The tert-Butyloxycarbonyl (Boc) group is a protecting group that allows for controlled, stepwise synthesis, ensuring the correct assembly of the final PROTAC molecule.[9][10]

-

Function: This molecule is not the final linker itself but a foundational building block. Its primary amine allows for conjugation to an E3 ligase ligand or a POI ligand, while the deprotected carboxylic acid provides a reactive handle for the other half of the PROTAC. Its inclusion in a PROTAC linker contributes a short, flexible, and hydrophilic segment.[10][11]

Mechanism of Action: How the Linker Influences Degradation

The overarching mechanism of any PROTAC is to facilitate the ubiquitination of a target protein, marking it for destruction by the proteasome.[12][13] The linker's properties, endowed by building blocks like this compound, are pivotal at the molecular level.

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[3][14] The linker's length and flexibility are critical; it must be long enough to avoid steric hindrance between the two proteins but optimized to foster stabilizing protein-protein interactions within the complex.[5][15] Short PEG linkers provide a degree of flexibility necessary to achieve a productive orientation for ubiquitin transfer.[1][9]

-

Ubiquitination: Within the stabilized ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[2]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades it into small peptides.[4] The PROTAC molecule is then released and can engage in another degradation cycle, acting catalytically.[3]

The incorporation of a short PEG unit from this compound can enhance the aqueous solubility of the final, often large and lipophilic, PROTAC molecule.[5][6] This improved solubility is crucial for bioavailability and cell permeability.[9]

Quantitative Data Analysis

The efficacy of a PROTAC is defined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achievable).[1][2] The linker length, which is built up from fragments like this compound, is a key parameter influencing these values. Systematic variation of linker length is a common optimization strategy.[5]

The following tables summarize illustrative data showing the impact of linker length on PROTAC efficacy for different targets.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation (Note: Data is compiled for illustrative purposes from multiple sources.[16])

| PROTAC Linker (Atoms) | E3 Ligase | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| 12 | VHL | >1000 | <20 |

| 16 | VHL | ~50 | >90 |

| 20 | VHL | ~250 | ~60 |

Table 2: Effect of Linker Length on BRD4 Degradation (Note: Data is synthesized from multiple studies to illustrate general trends.[16])

| PROTAC Linker (PEG units) | E3 Ligase | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| 3 | CRBN | 15 | >95 |

| 5 | CRBN | 5 | >95 |

| 7 | CRBN | 25 | ~85 |

Table 3: Biophysical Parameters for PROTAC-Induced Ternary Complexes (Note: Cooperativity (α) > 1 indicates the ternary complex is more stable than the individual binary complexes.[17])

| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Cooperativity (α) | Assay |

|---|---|---|---|---|---|---|

| MZ1 | Brd4(BD2) | VHL | 1 nM | 29 nM | 26 | SPR |

| 15b | Brd4(BD2) | VHL | - | 600 nM | 15 | 19F NMR |

Key Experimental Protocols

Characterizing the mechanism of action of a PROTAC involves a series of biochemical, biophysical, and cellular assays.

Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the formation and stability of the POI-PROTAC-E3 ligase complex.[17][18]

Methodology:

-

Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL) onto an SPR sensor chip.

-

Binary Binding: Flow a solution of the PROTAC over the surface at various concentrations to measure the binary binding affinity between the PROTAC and the E3 ligase.

-

Ternary Complex Formation: In a separate experiment, flow a pre-incubated mixture of the PROTAC and the target POI over the immobilized E3 ligase.

-

Data Analysis: An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[16] This data can be used to determine the affinity, kinetics, and cooperativity of the complex.[17]

Protocol: Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the most common method to quantify the degradation of the target protein in cells.[1][5]

Methodology:

-

Cell Treatment: Plate cells expressing the target protein and treat them with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a set period (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of total protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities, normalize the target protein signal to the loading control, and calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[1]

Protocol: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[2]

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.

-

Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and perform an immunoprecipitation using an antibody against the target POI.

-

Western Blot Analysis: Elute the captured proteins from the beads and analyze them by Western blot using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

Figure 2. Experimental workflow for determining PROTAC efficacy via Western Blot.

Figure 3. Logical relationships in PROTAC linker design and optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | PROTAC linker | CAS# 1155811-37-2 | 美国InvivoChem [invivochem.cn]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

The Application of NH2-PEG1-C1-Boc in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic development, the precise chemical tools that enable the construction of complex molecular architectures are of paramount importance. Among these, heterobifunctional linkers play a critical role, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides an in-depth review of NH2-PEG1-C1-Boc, a short-chain polyethylene (B3416737) glycol (PEG)-based linker, and its applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound, chemically known as tert-butyl 2-(2-aminoethoxy)acetate, is a versatile building block designed for sequential bioconjugation. It features a primary amine (NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a single PEG unit. The Boc protecting group is stable under various reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1] This key characteristic allows for a controlled, stepwise approach to synthesizing complex molecules like PROTACs, where a target protein-binding ligand and an E3 ubiquitin ligase-recruiting moiety are joined together.[1] The single PEG unit enhances the hydrophilicity of the linker, which can improve the solubility and cell permeability of the final PROTAC molecule.[2][3][4]

Core Application: Synthesis of PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[2] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands.[5][6]

The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy.[2][5][7] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[7] Short PEG linkers, such as the PEG1 unit in this compound, are frequently employed in the iterative process of optimizing PROTAC performance.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key metrics include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). While specific data for PROTACs synthesized using the exact this compound linker is not extensively published, the following table summarizes representative data for PROTACs utilizing short PEG linkers to illustrate typical performance benchmarks.

| PROTAC Name/ID | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line | Reference |

| PARP1 PROTAC | PARP1 | Cereblon | PEG1 | ~100-1000 nM | Not Specified | HeLa | Patent[8] |

| dBET1 | BRD4 | Cereblon | PEG4 | 8 nM | >90% | MV4-11 | [2] |

| MZ1 | BRD4 | VHL | PEG3 + Phenylalanine | 25 nM | >90% | HeLa | |

| BTK Degrader (29) | BTK | Cereblon | Short PEG/Alkyl | Impaired Affinity | Not Specified | N/A | [2] |

Note: This table compiles data from various sources for PROTACs with short PEG linkers to provide a comparative context. The PARP1 PROTAC specifically mentions a PEG1 linker.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process involving sequential conjugation reactions. The following protocols provide a generalized framework for these key steps. Optimization will be required for specific ligands.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

NH2-PEG1-C1-Boc CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-PEG1-C1-Boc, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. This document details its chemical properties, provides a representative experimental protocol for its application in PROTAC synthesis, and illustrates key biological and experimental workflows.

Core Concepts and Applications

This compound, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate, is a valuable building block in the field of targeted protein degradation.[1] Its primary application is as a linker in the synthesis of PROTACs.[2][3] PROTACs are chimeric molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful therapeutic modality for diseases driven by aberrant protein expression, such as cancer.[4]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and affecting the molecule's overall physicochemical properties, such as solubility and cell permeability.[5][7] The single polyethylene (B3416737) glycol (PEG) unit in this compound enhances the aqueous solubility of the resulting PROTAC molecule, a crucial property for improving bioavailability.[3]

The bifunctional nature of this compound, featuring a free primary amine and a Boc-protected carboxylic acid, allows for a sequential and controlled conjugation to the two distinct ligands, providing a strategic approach to PROTAC assembly.

Data Presentation

The quantitative and qualitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1155811-37-2 | [1][8][9] |

| Molecular Weight | 175.23 g/mol | [1][8][9] |

| Chemical Formula | C8H17NO3 | [1][8] |

| IUPAC Name | tert-butyl 2-(2-aminoethoxy)acetate | [1] |

| Synonyms | Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2CO2-Boc | [1][8] |

| Purity | >95% | [1][8] |

| Appearance | White to off-white solid (typical for similar compounds) | [5] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | [5][10] |

| Storage Conditions | Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C. Store in a dry, dark place. | [1] |

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4][5][6]

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves an initial amide coupling using the free amine of the linker, followed by deprotection of the Boc group and a second amide coupling.

Materials and Reagents:

-

This compound

-

POI-Ligand-COOH (Ligand for Protein of Interest with a carboxylic acid)

-

E3-Ligand-NH2 (Ligand for E3 Ligase with a primary or secondary amine)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., HPLC grade acetonitrile (B52724) and water)

Step 1: Amide Coupling of this compound with POI-Ligand-COOH

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve POI-Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS until the starting material (POI-Ligand-COOH) is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (POI-Ligand-Linker-Boc) by flash column chromatography or preparative HPLC to obtain the pure intermediate.

Step 2: Boc Deprotection and Second Amide Coupling with E3-Ligand-NH2

-

Boc Deprotection: Dissolve the purified POI-Ligand-Linker-Boc intermediate from Step 1 in a solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Removal of TFA: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The resulting product is the TFA salt of POI-Ligand-Linker-NH2.

-

Second Amide Coupling: In a separate flask, dissolve the E3-Ligand-COOH (1.0 eq) in anhydrous DMF and activate it with HATU (1.1 eq) and DIPEA (2.0 eq) as described in Step 1.

-

Final Coupling: Add the deprotected POI-Ligand-Linker-NH2 (TFA salt, 1.2 eq) and additional DIPEA (2-3 eq to neutralize the TFA salt) to the activated E3-Ligand-COOH mixture.

-

Reaction Monitoring and Purification: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Experimental Workflow Visualization

The synthesis of a PROTAC using this compound is a sequential process. The following diagram illustrates the general experimental workflow.

References

- 1. medkoo.com [medkoo.com]

- 2. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | Amines | Ambeed.com [ambeed.com]

- 10. creativepegworks.com [creativepegworks.com]

NH2-PEG1-C1-Boc: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of NH2-PEG1-C1-Boc, a heterobifunctional linker crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Due to the limited publicly available quantitative data for this specific molecule, this guide synthesizes information from analogous PEGylated compounds and established principles of organic chemistry to provide a detailed profile.

Core Properties of this compound

This compound, systematically named tert-butyl 2-(2-aminoethoxy)acetate, is comprised of a primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. This structure imparts both hydrophilicity, due to the PEG spacer, and functionality for bioconjugation. The Boc protecting group provides a stable yet readily cleavable handle for stepwise synthesis.[1]

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophilic PEG chain and the more organic-soluble Boc group. While specific quantitative data is not extensively published, a qualitative solubility profile can be extrapolated.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | High | The hydrophilic PEG chain is expected to confer good water solubility.[2] |

| Polar Protic Solvents | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the PEG chain and the amine group.[3] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Effective at solvating both the polar and non-polar regions of the molecule.[4] |

| Non-Polar Aprotic Solvents | Dichloromethane (DCM) | Moderate to High | The Boc group and the overall small size of the molecule should allow for solubility.[5] |

| Non-Polar Solvents | Hexanes, Toluene | Low | The hydrophilic PEG portion will limit solubility in highly non-polar environments. |

Stability Characteristics

The stability of this compound is critical for its storage and handling. The primary points of potential degradation are the Boc-protected ester and the PEG backbone.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Potential Degradation Pathway |

| pH | The Boc group is labile under acidic conditions.[6][7] | Acid-catalyzed hydrolysis of the tert-butyl ester, leading to the removal of the Boc group. |

| Temperature | Higher temperatures can accelerate degradation.[3] | Increased rate of hydrolysis and potential for oxidative degradation of the PEG chain. |

| Light | Exposure to UV light may initiate degradation.[3] | Formation of radical species leading to chain scission of the PEG unit. |

| Oxidizing Agents | Can lead to the breakdown of the PEG backbone.[3] | Oxidation of the ether linkages within the PEG chain. |

Storage Recommendations: For long-term storage, it is recommended to keep this compound at -20°C, protected from light and moisture. For short-term use, refrigeration at 4°C is suitable. Solutions should be prepared fresh whenever possible.[3]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Kinetic Solubility Assay via Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility, which is the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[8]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., from 0.1 µM to 200 µM).

-

Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the DMSO stock solutions to the corresponding wells containing PBS, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation and Measurement: Shake the plate for 2 minutes and then incubate at room temperature for 2 hours, protected from light.

-

Data Acquisition: Measure the light scattering of each well using a nephelometer to obtain nephelometric turbidity units (NTU).

-

Data Analysis: Plot the NTU values against the logarithm of the compound concentration. The kinetic solubility is the concentration at which a significant increase in the NTU signal is observed.[8]

Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 4, 7, 9)

-

HPLC system with a suitable column (e.g., C18)

-

Incubators set to different temperatures (e.g., 4°C, 25°C, 40°C)

-

Light chamber (for photostability)

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.

-

Stress Conditions:

-

Temperature: Aliquot the solutions and incubate them at 4°C, 25°C, and 40°C.

-

pH: The use of different buffers will assess pH stability.

-

Light: Expose a set of samples to a controlled light source.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.

-

HPLC Analysis: Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.

-

Data Analysis: Plot the percentage of intact this compound against time for each condition to determine the degradation kinetics.

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of this compound.

Caption: Experimental workflow for kinetic solubility determination.

Caption: Workflow for assessing the stability of this compound.

References

- 1. socialhelponline.com [socialhelponline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to NH2-PEG1-C1-Boc for Research Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NH2-PEG1-C1-Boc, a heterobifunctional linker molecule increasingly utilized in the development of targeted protein degraders. This document outlines its commercial availability, core applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols, and the impact of its short polyethylene (B3416737) glycol (PEG) spacer on the efficacy of the resulting therapeutic agents.

Introduction to this compound

This compound, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate (B1259841), is a chemical tool featuring a single PEG unit.[1][2] This structure provides a short, hydrophilic spacer. It is equipped with a terminal primary amine and a Boc-protected carboxylic acid, making it a versatile building block in bioconjugation and medicinal chemistry. Its primary application is in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-recruiting ligand.[3][4]

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | tert-butyl 2-(2-aminoethoxy)acetate[1][2] |

| Synonyms | This compound, Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2COOtBu[1][2] |

| CAS Number | 1155811-37-2[1] |

| Molecular Formula | C8H17NO3[1][2] |

| Molecular Weight | 175.23 g/mol [1][2] |

| Appearance | To be determined by supplier |

| Purity | Typically >95%[2] |

Commercial Availability

This compound is available from a range of commercial suppliers specializing in chemical reagents for research and development. When sourcing this compound, it is crucial to consider purity, availability of technical data sheets, and the supplier's quality control measures.

Table of Commercial Suppliers:

| Supplier | Product Name | Purity | Notes |

| MedKoo | This compound | >95% | Available via custom synthesis.[2] |

| Ambeed | This compound | - | - |

| TargetMol | This compound | - | PROTAC linker.[4] |

| MedChemExpress | This compound | - | PROTAC linker.[5] |

| InvivoChem | This compound | - | PROTAC linker.[3] |

Storage and Handling:

For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. For short-term use, storage at 0-4°C is acceptable. The compound is generally shipped at ambient temperature as a non-hazardous chemical.[2] Always refer to the supplier-specific safety data sheet (SDS) for detailed handling and safety information.[6]

Core Application: Synthesis of PROTACs

The bifunctional nature of this compound makes it an ideal component for the modular synthesis of PROTACs. The synthesis strategy typically involves a two-step process:

-

Amide Coupling: The primary amine of the linker is coupled with a carboxylic acid on either the target protein ligand or the E3 ligase ligand.

-

Boc Deprotection and Second Coupling: The Boc protecting group is removed under acidic conditions to reveal a carboxylic acid, which is then coupled to an amine on the second ligand.

The short PEG chain offers a degree of hydrophilicity, which can be beneficial for the solubility and cell permeability of the final PROTAC molecule.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using a short PEG linker and for the evaluation of its degradation activity.

General Synthesis of a PROTAC with a PEG Linker

The following is a general, two-step protocol for the synthesis of a PROTAC. Note: This is a representative example, and optimization of reaction conditions, reagents, and purification methods will be necessary for specific target and E3 ligase ligands.

Step 1: Amide Coupling of the First Ligand to the Linker

-

Dissolution: Dissolve the ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection and Coupling of the Second Ligand

-

Boc Deprotection: Dissolve the product from Step 1 in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0°C. Stir the reaction at room temperature for 1-3 hours. Monitor for the removal of the Boc group by TLC or LC-MS.

-

TFA Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

-

Second Amide Coupling: Dissolve the deprotected intermediate and the second ligand containing an amine (1.1 eq) in anhydrous DMF.

-

Activation and Reaction: Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir at room temperature until the reaction is complete, monitoring by TLC or LC-MS.

-

Final Purification: Perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative HPLC to achieve high purity.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a synthesized PROTAC.

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for the Western blot.

-

SDS-PAGE and Protein Transfer: Denature the protein samples in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection and Data Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

Quantitative Data on Linker Impact

Illustrative Data on Linker Length and BRD4 Degradation:

A study by Wurz et al. explored the effect of linker length on BRD4 degradation using a series of PROTACs with varying PEG units. While a direct 1-PEG unit was not reported, the study demonstrated a non-linear relationship between linker length and degradation potency, highlighting the need for empirical optimization for each target-ligand system.[7]

General Trends of Linker Length on PROTAC Efficacy:

| Linker Length | Impact on Ternary Complex Formation | Degradation Potency (DC50) | Notes |

| Too Short | Steric hindrance may prevent complex formation. | Reduced or no activity. | May not provide sufficient flexibility for the target and E3 ligase to interact. |

| Optimal | Facilitates stable and productive complex formation. | High potency (low DC50). | The "optimal" length is target- and E3 ligase-dependent and must be determined empirically. |

| Too Long | May lead to an unstable or unproductive complex. | Reduced potency. | Can introduce excessive flexibility, leading to an entropic penalty for complex formation. |

Visualizing Key Processes

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism of action for a PROTAC molecule.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The diagram below outlines the typical workflow from PROTAC synthesis to biological evaluation.

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of PROTACs and other targeted therapeutics. Its short, hydrophilic PEG spacer can influence the physicochemical properties and biological activity of the final molecule. The provided protocols and workflows serve as a guide for researchers in the rational design and evaluation of novel protein degraders. The optimal linker for any given target and E3 ligase combination must be determined empirically, and the use of well-characterized linkers like this compound is a crucial first step in this process.

References

- 1. Tert-butyl 2-(2-aminoethoxy)acetate | C8H17NO3 | CID 17817576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | PROTAC linker | CAS# 1155811-37-2 | 美国InvivoChem [invivochem.cn]

- 4. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biochempeg.com [biochempeg.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of NH2-PEG1-C1-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for NH2-PEG1-C1-Boc, a PROTAC linker used in the synthesis of PROTAC molecules.[1] Given the hazardous nature of this chemical, adherence to strict safety protocols is essential. This document outlines the known hazards, handling procedures, and emergency responses to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications as aggregated from multiple supplier safety data sheets. It is crucial to handle this compound with care, assuming all indicated hazards are present.

GHS Hazard Statements [2][3][4]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements [2][5][6]

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Detailed quantitative data on the physical and chemical properties of this compound are not consistently available. The following table summarizes the available information. Due to the lack of comprehensive data, this compound should be handled as a substance with unknown hazardous properties.

| Property | Value |

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol [7] |

| Appearance | To be determined[7] |

| Purity | >95%[7] |

| Solubility | To be determined[7] |

Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Storage:

-

Short-term: Store at 0 - 4°C for days to weeks.[7]

-

Long-term: Store at -20°C for months to years.[7]

-

Store in a dry, dark place.[7]

-

Keep the container tightly closed.[8]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9]

-

Keep away from heat, sparks, and open flames.[5]

-

Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these to their specific experimental needs while adhering to all safety precautions.

Preparation of Stock Solutions

-

Pre-Use Preparation: Allow the container of this compound to warm to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.

-

Dissolution: Add the appropriate solvent to the compound. The specific solvent will depend on the experimental requirements.

-

Storage of Stock Solution: Store stock solutions at 0 - 4°C for short-term use or -20°C for long-term storage.[7]

General Conjugation Reaction

-

Reaction Setup: In a chemical fume hood, combine the this compound stock solution with the other reactants in a suitable reaction vessel.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product using standard laboratory techniques (e.g., chromatography).

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |

| Skin Contact | Immediately wash the skin with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate PPE.[11]

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8][9] Do not allow the product to enter drains.[11]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for handling and using this compound in a laboratory setting.

Caption: General experimental workflow for this compound.

Disclaimer: This document is intended for informational purposes only. Users should consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines. The provided protocols are general and may require optimization for specific applications.

References

- 1. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]

- 2. This compound | Amines | Ambeed.com [ambeed.com]

- 3. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | CID 12106198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. aksci.com [aksci.com]

- 7. medkoo.com [medkoo.com]

- 8. biochempeg.com [biochempeg.com]

- 9. broadpharm.com [broadpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: NH2-PEG1-C1-Boc for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of NH2-PEG1-C1-Boc, a heterobifunctional PEG linker, in bioconjugation. This linker is particularly valuable for applications requiring controlled, sequential modifications of biomolecules, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[][2][3]

The this compound linker features a terminal carboxylic acid group and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by a single polyethylene (B3416737) glycol (PEG) unit.[][4] This structure allows for the covalent attachment of the carboxylic acid to primary amines on a target biomolecule (e.g., lysine (B10760008) residues on a protein) through a stable amide bond.[5][6] The Boc protecting group can then be removed under acidic conditions to reveal a primary amine, which is available for subsequent conjugation to another molecule of interest.[7][8] The short PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of the modified biomolecule.[8][9][10]

Key Applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, where the antibody directs the drug to a specific target cell.[3]

-

PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for synthesizing PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[2][11]

-

Peptide and Protein Modification: It enables site-specific modification of peptides and proteins to improve their pharmacokinetic properties.

-

Surface Modification: The linker can be used to functionalize surfaces of nanoparticles or other materials to enhance biocompatibility and for targeted delivery.[7]

Chemical Structure and Properties

| Property | Value |

| Chemical Name | tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (representative structure) |

| Synonyms | Boc-NH-PEG1-COOH, t-Boc-N-amido-PEG1-acid[4] |

| Molecular Formula | C10H19NO5[4] |

| Molecular Weight | 233.26 g/mol [4] |

| Storage | Store at -20°C, keep dry and avoid sunlight.[4][12] |

Experimental Protocols

The following protocols outline a two-stage process for bioconjugation using a Boc-NH-PEG-COOH linker. The first stage involves the activation of the carboxylic acid and its conjugation to a primary amine on a biomolecule. The second stage describes the deprotection of the Boc group to reveal a free amine for further functionalization.

Stage 1: Amine-Reactive Conjugation via NHS Ester Activation

This protocol describes the conjugation of the linker to a protein, such as an antibody, by activating the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein.[6][10]

Materials:

-

Boc-NH-PEG1-COOH

-

Protein solution (e.g., antibody at 1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)[10]

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[12]

-

Purification system (e.g., size-exclusion chromatography (SEC) columns or dialysis cassettes)[][14]

Protocol:

-

Prepare the Protein: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. If the buffer contains primary amines like Tris or glycine, exchange it using dialysis or a desalting column.[8][12]

-

Activate the Linker:

-

Immediately before use, dissolve Boc-NH-PEG1-COOH, NHS, and EDC in anhydrous DMSO or DMF to prepare concentrated stock solutions. Do not store these solutions as the active esters are moisture-sensitive and will hydrolyze.[12]

-

In a microcentrifuge tube, combine the Boc-NH-PEG1-COOH, NHS, and EDC in a 1:1.2:1.2 molar ratio. A typical concentration for the linker is 100 mM.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the freshly activated Boc-PEG-NHS ester solution to the protein solution.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[8][12]

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[8] The optimal reaction time may need to be determined empirically.

-

-

Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. SEC is effective for separating the larger PEGylated protein from the smaller, unreacted linker molecules.[][15]

Quantitative Data Summary for Stage 1:

| Parameter | Typical Range | Purpose |

| Linker:Protein Molar Ratio | 10:1 to 50:1 | To control the degree of labeling (number of linkers per protein).[8] |

| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines while maintaining protein stability.[6][14] |

| Reaction Time | 1 - 4 hours | Sufficient time for conjugation to occur. Longer times at lower temperatures can be used.[8] |

| Reaction Temperature | 4°C - RT | Lower temperatures can help maintain protein stability. |

Stage 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the PEG-conjugated biomolecule to expose a free amine for further reactions.[3][8]

Materials:

-

Boc-protected PEG-conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator or a stream of dry nitrogen gas

Protocol:

-

Preparation: Lyophilize the purified Boc-protected PEG-conjugate to remove all water. Dissolve the dried conjugate in anhydrous DCM.

-

Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).[8] For example, add an equal volume of TFA to the DCM solution for a 50% concentration.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by mass spectrometry to confirm the removal of the Boc group (a mass loss of 100.12 Da).

-

Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator or by passing a gentle stream of dry nitrogen over the solution.[3][8]

-

Buffer Exchange: The resulting deprotected conjugate (as a TFA salt) should be immediately reconstituted in a suitable buffer for the next conjugation step or for storage. Buffer exchange via dialysis or desalting columns may be necessary to remove residual TFA.

Characterization of the Bioconjugate

The successful synthesis of the bioconjugate should be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To confirm the covalent attachment of the linker and the removal of the Boc group.[16]

-

HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion (SEC), Reverse-Phase (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC) can be used to assess purity, determine the degree of labeling, and quantify aggregation.[][16]

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.[15][17]

Visualizations

Caption: Workflow for bioconjugation using a Boc-NH-PEG-COOH linker.

Caption: Logical relationship of components in the bioconjugation process.

References

- 2. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-NH-PEG1-COOH | CAS:1260092-44-1 | Biopharma PEG [biochempeg.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. polysciences.com [polysciences.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. precisepeg.com [precisepeg.com]

- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cellmosaic.com [cellmosaic.com]